Libramycin A
CAS No.: 51746-00-0
Cat. No.: VC0533093
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51746-00-0 |
---|---|
Molecular Formula | C11H20N2O3 |
Molecular Weight | 228.29 |
IUPAC Name | 2-methyl-6-((4S,5R)-5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid |
Standard InChI | InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t7?,8-,9+/m1/s1 |
Standard InChI Key | DSLSWBIYQALLJM-ASODMVGOSA-N |
SMILES | C[C@@H]1[C@H](CCCCC(C(O)=O)C)NC(N1)=O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Libramycin A is identified in chemical databases with the PubChem CID 76871852. The compound is formally named as 2-methyl-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid according to IUPAC nomenclature . Its molecular formula is C11H20N2O3, indicating a composition of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . This organic compound features an imidazolidin ring structure with specific stereochemistry at two carbon centers and a carboxylic acid functional group, making it a structurally interesting molecule.
Identification Markers
Libramycin A can be identified through several standard chemical identifiers that facilitate its recognition in chemical databases and literature:
Identifier Type | Value |
---|---|
CAS Registry Number | 51746-00-0 |
PubChem CID | 76871852 |
Nikkaji Number | J175.450E |
InChIKey | DSLSWBIYQALLJM-ASODMVGOSA-N |
Physicochemical Properties
Libramycin A exhibits a diverse range of physicochemical properties that define its behavior in various environments. These properties are crucial for understanding its potential interactions with biological systems and for applications in research settings.
Physical Properties
The fundamental physical properties of Libramycin A provide important insights into its potential behavior in different environments:
Property | Value | Significance |
---|---|---|
Molecular Weight | 228.29 g/mol | Moderate molecular weight suggests potential for membrane permeability |
Exact Mass | 228.14739250 Da | Precise mass used for analytical identification |
Hydrogen Bond Donors | 3 | Contributes to solubility and potential for biological interactions |
Hydrogen Bond Acceptors | 3 | Influences intermolecular interactions and solubility |
Rotatable Bond Count | 6 | Indicates molecular flexibility |
Topological Polar Surface Area | 78.4 Ų | Moderate PSA suggests potential for membrane permeability |
These properties collectively influence how Libramycin A might interact with biological systems, solubility characteristics, and potential pharmacological applications .
Lipophilicity and Solubility Indicators
The XLogP3-AA value of 1.3 for Libramycin A suggests moderate lipophilicity . This balanced lipophilic character indicates potential for both aqueous solubility and membrane permeability, which would be important considerations for any biological applications. The presence of both a carboxylic acid group and an imidazolidinone ring provides both hydrophilic and lipophilic regions within the molecule, potentially enabling interactions with diverse biological targets.
Chemical Reactivity and Functional Groups
Libramycin A contains several functional groups that define its chemical reactivity profile. The primary functional groups include:
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Carboxylic acid group (-COOH): Capable of acid-base reactions and formation of esters, amides, and salts
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Imidazolidinone ring: Contains a cyclic urea structure with potential for hydrogen bonding
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Secondary amine group: Potential site for hydrogen bonding and nucleophilic reactions
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Methyl branches: Provide hydrophobic character and potential steric effects
These functional groups collectively determine the chemical behavior of Libramycin A, including its potential for interactions with biological macromolecules such as proteins and nucleic acids.
Analytical Considerations
For researchers working with Libramycin A, several analytical considerations are important for identification and characterization:
Spectroscopic Identification
Mass spectrometry would be a primary tool for identifying Libramycin A, with an expected monoisotopic mass of 228.14739250 Da . Nuclear magnetic resonance (NMR) spectroscopy would be valuable for structural confirmation, particularly for verifying the stereochemical configuration at the defined stereocenters.
Chromatographic Analysis
Given its moderate lipophilicity (XLogP3-AA value of 1.3), Libramycin A would likely be amenable to analysis by reversed-phase high-performance liquid chromatography (HPLC) or similar chromatographic techniques . The presence of the carboxylic acid functional group also suggests potential for ion-exchange chromatography under appropriate conditions.
Database Presence and Information Sources
Libramycin A has been cataloged in several chemical databases, providing researchers with access to its structural and physicochemical information. The compound appears in:
- mass of a compound required to prepare a solution of known volume and concentration
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